molecular formula C5H3BrFN B1291336 2-Bromo-4-fluoropyridine CAS No. 357927-50-5

2-Bromo-4-fluoropyridine

Cat. No.: B1291336
CAS No.: 357927-50-5
M. Wt: 175.99 g/mol
InChI Key: AIEATTRZKVGMBO-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H3BrFN. It is a dihalogenated pyridine, where bromine and fluorine atoms are substituted at the 2- and 4-positions, respectively. This compound is commonly used as a building block in organic synthesis, particularly in the preparation of various ligands and catalysts .

Mechanism of Action

Target of Action

It’s known that halogenated pyridines, such as 2-bromo-4-fluoropyridine, are often used as intermediates in the synthesis of various chemical compounds .

Mode of Action

This compound is a dihalogenated pyridine, which means it contains two halogen atoms (bromine and fluorine) at the 2- and 4-positions of the pyridine ring . It can react with bis(tributyltin) through a Stille coupling reaction to synthesize 2,2’-Bipyridine ligands . The presence of the fluorine atom allows for further functionalization of the synthesized ligands .

Biochemical Pathways

It’s known that the compound can be used to synthesize a variety of ligands and catalysts , which can then participate in various biochemical reactions.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific compounds it’s used to synthesize. For example, it can be used to synthesize a chemical catalyst for site-selective lysine acylation of histones . This suggests that it could potentially influence gene expression and other cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the temperature, and the pH of the environment . Furthermore, safety data suggests that it forms explosive mixtures with air on intense heating , indicating that it should be handled with care in a controlled environment.

Safety and Hazards

2-Bromo-4-fluoropyridine is classified as a combustible liquid. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation . It should not be released into the environment .

Future Directions

2-Bromo-4-fluoropyridine has potential applications in the synthesis of ligands and catalysts . It can be used to synthesize a bis (pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling . A Janus-type organoiridium complex bearing both hole- and electron-transporting moieties can be prepared using this compound .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-fluoropyridine plays a significant role in various biochemical reactions. It is often used as an intermediate in the synthesis of 2,2’-bipyridine ligands through reactions such as Stille coupling . These ligands can further interact with metal ions to form coordination complexes, which are essential in catalysis and other biochemical processes . Additionally, this compound is involved in the site-selective lysine acylation of histones, a crucial modification in gene regulation .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways and gene expression by modifying histones . This modification can lead to changes in chromatin structure and, consequently, gene transcription. Furthermore, this compound can affect cellular metabolism by interacting with various enzymes and proteins involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form coordination complexes with metal ions, which can act as catalysts in biochemical reactions . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . The compound’s ability to modify histones also plays a crucial role in regulating gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or gene expression . At higher doses, it can become toxic and cause adverse effects, including cellular damage and disruption of metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-4-fluoropyridine involves the bromination of 4-fluoropyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Another method involves the diazotization of 2-bromo-4-aminopyridine followed by fluorination. In this process, 2-bromo-4-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with a fluorinating agent such as tetrafluoroboric acid (HBF4) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination method is often preferred due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Bromo-4-fluoropyridine can be compared with other halogenated pyridines such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-bromo-4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-5-3-4(7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEATTRZKVGMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619446
Record name 2-Bromo-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357927-50-5
Record name 2-Bromo-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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